2-(2-Bromo-5-hydroxyphenyl)acetonitrile
Description
2-(2-Bromo-5-hydroxyphenyl)acetonitrile is a brominated aromatic nitrile compound featuring a hydroxyl group at the 5-position and a bromine atom at the 2-position of the phenyl ring, with an acetonitrile (-CH₂CN) substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The acetonitrile group contributes to its reactivity in nucleophilic additions or cyclization reactions.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(2-bromo-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3H2 |
InChI Key |
VZPKXBHIMFEPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to fluorine (in 2-(2-Bromo-5-fluorophenyl)acetonitrile) or methoxy (in 2-(5-Bromo-2-methoxyphenoxy)acetonitrile). This makes the target more soluble in polar solvents like water or ethanol . The nitro group in 2-(5-Bromo-2-nitrophenyl)acetonitrile strongly withdraws electrons, increasing the ring’s electrophilicity and favoring nucleophilic aromatic substitution, whereas the hydroxyl group in the target compound donates electrons via resonance, directing reactions to meta/para positions .
Synthetic Routes: Bromination of o-cyanophenol (as in 5-Bromo-2-hydroxybenzonitrile) could be adapted for the target compound by introducing a methylene spacer between the nitrile and phenyl ring . Protection/deprotection strategies (e.g., benzyloxy groups in ’s Compound 13) may be necessary to preserve the hydroxyl group during synthesis .
Crystallographic and Structural Differences :
- 5-Bromo-2-hydroxybenzonitrile forms planar crystals with intermolecular O–H⋯N hydrogen bonds (2.81 Å), while the acetonitrile group in the target compound introduces steric bulk, likely reducing planarity and altering crystal packing .
Applications :
- The target’s hydroxyl group positions it as a precursor for bioactive molecules (e.g., osteoporosis treatments or kinase inhibitors), analogous to 5-Bromo-2-hydroxybenzonitrile’s role in antiretroviral drugs .
- Fluorinated analogs (e.g., 2-(2-Bromo-5-fluorophenyl)acetonitrile) are prioritized in materials science due to fluorine’s thermal stability, whereas methoxy-substituted derivatives find use in lipophilic agrochemical formulations .
Research Findings and Implications
- Electronic Effects: DFT studies on related compounds () reveal that non-planar structures and HOMO/LUMO distributions on aromatic rings influence reactivity. The target compound’s HOMO is likely localized on the hydroxyl and nitrile groups, enhancing nucleophilicity .
- SHELX Refinement : Structural analysis of similar nitriles (e.g., 5-Bromo-2-hydroxybenzonitrile) relies on SHELX software for crystallographic refinement, ensuring accurate bond-length and angle measurements .
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